molecular formula C10H17N B8711122 4-Propylcyclohexane-1-carbonitrile CAS No. 82885-06-1

4-Propylcyclohexane-1-carbonitrile

Cat. No.: B8711122
CAS No.: 82885-06-1
M. Wt: 151.25 g/mol
InChI Key: AUBWECRXKKSVRV-UHFFFAOYSA-N
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Description

4-Propylcyclohexane-1-carbonitrile is a cyclohexane derivative substituted with a propyl group at the 4-position and a nitrile (-CN) group at the 1-position. Such compounds are typically utilized in organic synthesis and materials science, though specific applications for this derivative remain underexplored in the literature reviewed .

Properties

IUPAC Name

4-propylcyclohexane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c1-2-3-9-4-6-10(8-11)7-5-9/h9-10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBWECRXKKSVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00561040
Record name 4-Propylcyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82885-06-1
Record name 4-Propylcyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

Key Compounds for Comparison :

Pyrrole-3-carbonitrile derivatives (e.g., 1j, 1k, 4a, 4b from ):

  • Contain a nitrile group on a pyrrole ring (5-membered aromatic heterocycle with nitrogen).
  • Substituents include hydroxylated alkyl chains and aryl groups (e.g., benzyl, hexyl).
  • IR spectra show nitrile stretching frequencies at 2,217–2,221 cm⁻¹ , consistent with the -CN group .

Chromene-3-carbonitrile derivatives (e.g., Compound 1E, 1L from ):

  • Bicyclic chromene systems with nitrile and hydroxyl/aryl substituents.
  • Nitrile IR absorption at 2,204 cm⁻¹ , slightly lower than cyclohexane derivatives due to conjugation differences .

Bromophenylcyclohexane-carbonitrile ():

  • 1-(4-bromophenyl)cyclohexane-1-carbonitrile features a brominated aryl substituent.
  • Higher molecular weight and polarity compared to 4-propylcyclohexane-1-carbonitrile due to the bromine atom .
Structural Implications :
  • Polarity : The nitrile group dominates polarity, but substituents modulate solubility. For example, hydroxylated pyrroles () are more water-soluble than this compound.
  • Lipophilicity : The propyl chain in this compound enhances lipophilicity compared to hydroxylated or aryl-substituted analogs.

Physicochemical Properties

Compound Melting Point (°C) IR ν(CN) (cm⁻¹) Key Substituents
This compound Not reported ~2,210 (inferred) Propyl, nitrile
Pyrrole-3-carbonitrile (1j) Not specified 2,218 Hydroxylated alkyl, benzyl
Chromene-3-carbonitrile (1E) 223–227 2,204 Aryl, hydroxyl
Bromophenylcyclohexane-carbonitrile Not reported ~2,210 (inferred) Bromophenyl, nitrile

Notes:

  • The melting point of chromene derivatives (e.g., 223–227°C) is higher due to hydrogen bonding from hydroxyl groups .
  • Cyclohexane-based nitriles (e.g., 4-propyl or bromophenyl analogs) likely exhibit lower melting points, favoring liquid or waxy solid states at room temperature.

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